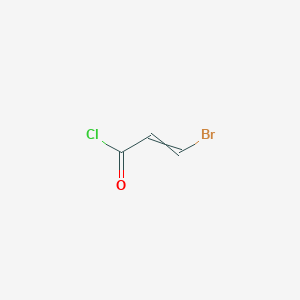
Octanoic acid, 4-oxo-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 4-oxo-, butyl ester: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from octanoic acid, which is a medium-chain fatty acid, and butanol. The compound has a molecular formula of C12H22O3 and a molecular weight of 214.30128 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for preparing esters, including octanoic acid, 4-oxo-, butyl ester, is through the reaction of a carboxylic acid with an alcohol in the presence of an acid catalystFor this compound, octanoic acid reacts with butanol under acidic conditions to form the ester and water .
Industrial Production Methods: In industrial settings, esters are often produced using acid chlorides or acid anhydrides instead of carboxylic acids, as these reagents tend to react more readily with alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to speed up the process .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Esters can be hydrolyzed back into their parent carboxylic acid and alcohol. This reaction can occur under acidic or basic conditions. Under acidic conditions, the ester is protonated, making it more susceptible to nucleophilic attack by water.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Octanoic acid and butanol.
Reduction: Primary alcohols.
Transesterification: New esters and alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Octanoic acid, 4-oxo-, butyl ester is used as a reagent in organic synthesis, particularly in the preparation of other esters and in transesterification reactions .
Biology and Medicine: Esters like this compound are studied for their potential antimicrobial properties. They are also used in the formulation of pharmaceuticals and as intermediates in the synthesis of biologically active compounds .
Industry: In the industrial sector, this ester is used in the production of fragrances and flavorings due to its pleasant odor. It is also used in the manufacture of plastics and resins .
Mecanismo De Acción
The mechanism of action of octanoic acid, 4-oxo-, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the parent carboxylic acid and alcohol. In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions .
Comparación Con Compuestos Similares
Methyl butanoate: Another ester with a similar structure but different alkyl groups.
Ethyl acetate: A commonly used ester in organic synthesis and industry.
Butyl propanoate: Similar in structure but derived from propanoic acid instead of octanoic acid.
Uniqueness: Octanoic acid, 4-oxo-, butyl ester is unique due to its specific combination of octanoic acid and butanol, which imparts distinct chemical properties and applications. Its medium-chain fatty acid structure makes it particularly useful in various industrial and research applications .
Propiedades
Número CAS |
18688-70-5 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
butyl 4-oxooctanoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-7-11(13)8-9-12(14)15-10-6-4-2/h3-10H2,1-2H3 |
Clave InChI |
KKBGDUHCGSAMPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
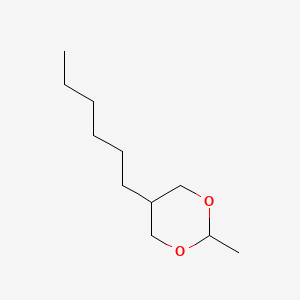
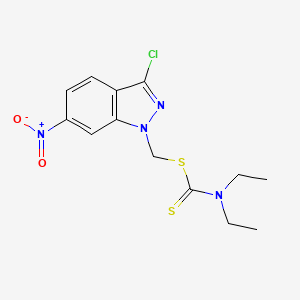



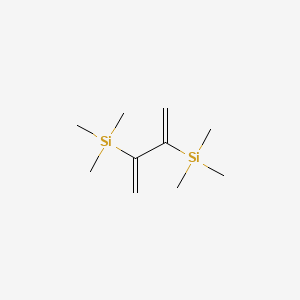


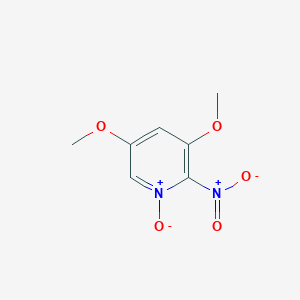
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
